molecular formula C12H12F2O B3008244 [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287344-57-2

[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B3008244
CAS No.: 2287344-57-2
M. Wt: 210.224
InChI Key: IIGFIEMPECWRDL-UHFFFAOYSA-N
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Description

[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural features, which include a highly strained bicyclic framework. The presence of fluorine atoms in the phenyl ring further enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through the cyclopropanation of suitable precursors, often using reagents like diazo compounds and transition metal catalysts.

    Introduction of the Difluorophenyl Group: This step involves the functionalization of the bicyclo[1.1.1]pentane core with a difluorophenyl group. This can be done using various coupling reactions, such as Suzuki or Heck coupling.

    Hydroxylation: The final step involves the introduction of the hydroxyl group to form the methanol derivative. This can be achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioisostere. Bioisosteres are compounds that mimic the biological properties of other molecules, making them useful in drug design and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structural features may contribute to its activity as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity. It is also used in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound may also interact with various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluorocyclopropane Derivatives: These compounds share the presence of fluorine atoms and a strained ring structure.

    Trifluoromethylated Compounds: These compounds contain a trifluoromethyl group, which imparts similar chemical properties.

Uniqueness

The uniqueness of [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol lies in its combination of a bicyclo[1.1.1]pentane core and difluorophenyl group. This combination results in a compound with distinct chemical and biological properties, making it a valuable subject of study in various fields.

Properties

IUPAC Name

[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-9-1-8(2-10(14)3-9)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGFIEMPECWRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=CC(=C3)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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